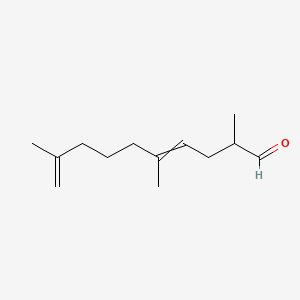

4,9-Decadienal, 2,5,9-trimethyl-

Description

Contextualization within the Aldehyde Class

Aldehydes are a class of organic compounds characterized by a carbonyl group (a carbon-oxygen double bond) where the carbonyl carbon is bonded to at least one hydrogen atom. Their general formula is R-CHO. This functional group makes aldehydes reactive and susceptible to oxidation to form carboxylic acids. Aldehydes are widespread in nature and are fundamental in many biological processes. They are also important in industry, used in the synthesis of various chemicals and as fragrance and flavor components. For instance, the related compound 4,8-dimethyl-4,9-decadienal is a known fragrance ingredient.

Unsaturated aldehydes, which contain one or more carbon-carbon double bonds in their structure, are a significant subgroup of aldehydes. The presence of the double bond(s) in conjugation with the carbonyl group often imparts unique reactivity and biological activity.

In biological systems, unsaturated aldehydes can be products of lipid peroxidation, a process that can be indicative of oxidative stress. Some unsaturated aldehydes are studied for their potential roles in cell signaling and, conversely, their potential toxicity. For example, (E,E)-2,4-Decadienal is a product of lipid peroxidation and is found in various cooked foods. It is known for its deep-fat flavor and has been investigated for its potential carcinogenic properties.

In chemical research, unsaturated aldehydes are valuable synthetic intermediates. The conjugated system of double bonds allows for a variety of chemical transformations, making them useful building blocks in the synthesis of more complex molecules. Their reactivity also makes them of interest in materials science.

Methyl-branched aliphatic aldehydes are a class of compounds that play crucial roles in chemical ecology, particularly as signaling molecules. In the insect world, many pheromones, which are chemical substances used for communication, are methyl-branched aldehydes. These compounds can convey information about mating, aggregation, or alarm. The specific branching pattern and stereochemistry of these aldehydes are often critical for their biological activity, allowing for species-specific communication.

In biochemistry, the metabolism of branched-chain amino acids can lead to the formation of methyl-branched aldehydes. These aldehydes can have various physiological effects and are studied to understand metabolic pathways and their regulation. The unique structures of methyl-branched aldehydes also make them interesting targets for synthetic chemists developing new methods for creating complex organic molecules.

While specific research on the role of 4,9-Decadienal, 2,5,9-trimethyl- in chemical ecology and biochemistry is not widely documented, its structure as a methyl-branched unsaturated aldehyde suggests it could have interesting biological activities that warrant further investigation. Its known use in the fragrance industry points to its ability to interact with olfactory receptors, a key aspect of chemical signaling. thegoodscentscompany.comthegoodscentscompany.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

32803-39-7 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

2,5,9-trimethyldeca-4,9-dienal |

InChI |

InChI=1S/C13H22O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h8,10,13H,1,5-7,9H2,2-4H3 |

InChI Key |

MINJGYRWHNAENM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC=C(C)CCCC(=C)C)C=O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 4,9 Decadienal, 2,5,9 Trimethyl

Proposed Biosynthetic Precursors

The biosynthesis of many aldehydes is intricately linked to the oxidative breakdown of fatty acids. For 4,9-Decadienal, 2,5,9-trimethyl- , a similar origin is proposed. While direct empirical evidence for its specific biosynthetic pathway is not extensively documented, the structural similarities to other well-studied aldehydes suggest that it is likely derived from the oxidation of polyunsaturated fatty acids.

A notable analogue, trans,trans-2,4-decadienal (B140250) , is a known product of the lipid peroxidation of omega-6 fatty acids, such as linoleic acid. nih.govnih.govresearchgate.net This process involves the enzymatic or non-enzymatic oxidation of these fatty acids, leading to the formation of various reactive aldehyde species. Given the structural elements of 4,9-Decadienal, 2,5,9-trimethyl- , it is hypothesized that its biosynthetic precursors are likely larger, more complex unsaturated fatty acids that undergo oxidative cleavage.

Enzymatic Transformations in its Formation (e.g., from Fatty Acid Oxidation)

The formation of aldehydes from fatty acids is a multi-step process mediated by a series of enzymes. Drawing parallels from the biogenesis of related compounds, the enzymatic transformation for 4,9-Decadienal, 2,5,9-trimethyl- likely involves the following key enzyme families:

Lipoxygenases (LOXs): These enzymes introduce oxygen into polyunsaturated fatty acids, forming hydroperoxy fatty acids. This is a critical initial step in the oxidative cleavage pathway.

Hydroperoxide Lyases (HPLs): These enzymes then cleave the hydroperoxy fatty acids, generating aldehydes and other fragments. The specificity of the HPL will determine the structure of the resulting aldehyde.

Isomerases: In some pathways, isomerases may be involved in shifting the position of double bonds within the fatty acid precursor, leading to different aldehyde products.

The metabolism of a related compound, trans,trans-2,4-decadienal , has been shown to be detoxified by aldehyde dehydrogenases (ALDHs), specifically ALDH9a1b, which oxidizes it to the corresponding carboxylic acid. nih.govnih.gov This suggests that similar enzymatic processes are likely involved in both the formation and subsequent metabolism of 4,9-Decadienal, 2,5,9-trimethyl- .

Table 1: Proposed Enzymatic Steps in the Formation of 4,9-Decadienal, 2,5,9-trimethyl-

| Step | Enzyme Family | Action |

| 1 | Lipoxygenases (LOXs) | Introduction of oxygen into a polyunsaturated fatty acid precursor. |

| 2 | Hydroperoxide Lyases (HPLs) | Cleavage of the hydroperoxy fatty acid to form an aldehyde. |

| 3 | Isomerases (potential) | Rearrangement of double bonds in the fatty acid precursor. |

Stereochemical Aspects of Biosynthesis and Analogous Compounds

The term stereochemistry refers to the specific three-dimensional arrangement of atoms in a molecule. In biological systems, enzymatic reactions are often highly stereospecific, meaning they produce a particular stereoisomer of a molecule.

For 4,9-Decadienal, 2,5,9-trimethyl- , the presence of chiral centers and double bonds means that multiple stereoisomers can exist. The specific enzymes involved in its biosynthesis would likely dictate which of these isomers is produced. For instance, studies on the biosynthesis of other terpenoids, such as 2-methylisoborneol, have demonstrated that specific synthases produce a single enantiomer (a type of stereoisomer) from an achiral precursor. beilstein-journals.org This highlights the precise control that enzymes exert over the stereochemical outcome of a reaction.

While the exact stereochemistry of naturally occurring 4,9-Decadienal, 2,5,9-trimethyl- is not widely reported in the scientific literature, it is reasonable to infer that its biosynthesis is also under strict stereochemical control. The investigation of such stereochemical details often requires sophisticated analytical techniques, including chiral chromatography and spectroscopic methods. beilstein-journals.orgrsc.orgrsc.org

Interspecies Variation in Metabolic Pathways of Related Aldehydes

The metabolic pathways for foreign compounds, including aldehydes, can vary significantly between different species. nih.gov This variation is often due to differences in the types and levels of metabolic enzymes present in each species.

Research on the metabolism of various aldehydes has shown that the primary routes of detoxification include oxidation to carboxylic acids, reduction to alcohols, and conjugation with molecules like glutathione. The balance between these pathways can differ markedly. For example, in the metabolism of certain aromatic compounds, one species may favor conjugation with glucuronic acid, while another may predominantly use sulfate (B86663) conjugation. nih.gov

Given this precedent, it is highly probable that the metabolic fate of 4,9-Decadienal, 2,5,9-trimethyl- also exhibits interspecies variation. Factors such as diet, environment, and genetic makeup can all influence the expression and activity of the enzymes responsible for its metabolism. Understanding these variations is crucial for assessing the biological activity and potential impact of this compound across different organisms.

Chemoecological Roles and Inter Organismal Interactions of 4,9 Decadienal, 2,5,9 Trimethyl

Function as a Semiochemical

Semiochemicals are chemical substances that carry information between organisms. While direct research into the semiochemical functions of 4,9-Decadienal, 2,5,9-trimethyl- is limited, the activities of structurally similar aldehydes and terpenoids provide a framework for its potential roles.

Pheromonal Activity and Analogous Compounds (e.g., Sex Pheromones, Trail-Following Pheromones)

Pheromones are a class of semiochemicals that mediate interactions between individuals of the same species. Many aldehydes with structures comparable to 4,9-Decadienal, 2,5,9-trimethyl- are known to function as pheromones in insects. For instance, various aldehydes serve as sex pheromones, attracting mates, or as trail-following pheromones, guiding nestmates to food sources. Although no specific pheromonal activity has been documented for 4,9-Decadienal, 2,5,9-trimethyl-, its structural similarity to known insect pheromones suggests it could have analogous functions.

Defensive Secretions and Alarm Signals

In the chemical warfare of the natural world, many organisms utilize chemical compounds for defense. Aldehydes are common components of the defensive secretions of various insects, acting as repellents or irritants to predators. For example, trans-2-decenal is a known defensive compound and alarm pheromone in stink bugs. When threatened, these insects release the aldehyde, which serves to deter attackers and warn nearby conspecifics of danger. Given its aldehydic nature, 4,9-Decadienal, 2,5,9-trimethyl- could potentially be a component of such defensive cocktails in certain species.

Chemical Communication in Specific Biological Contexts (e.g., Insects, Vertebrates)

Chemical communication is a fundamental aspect of the biology of numerous organisms, from insects to vertebrates. While the specific involvement of 4,9-Decadienal, 2,5,9-trimethyl- in these communication systems is not documented, the broader class of terpenoid aldehydes plays a significant role. In insects, these compounds are integral to a wide array of behaviors, including mating, aggregation, and alarm signaling. The floral and fruity scent profile of 4,9-Decadienal, 2,5,9-trimethyl- also hints at a potential role in interactions where olfactory cues are paramount. thegoodscentscompany.com

Plant-Insect Interactions and Signaling Cues

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with insects. These signals can attract pollinators, repel herbivores, or even attract the natural enemies of herbivores. Many of these plant volatiles are terpenoids and aldehydes. The scent of 4,9-Decadienal, 2,5,9-trimethyl- is described as having floral and citrus notes, characteristics that are often associated with plant-derived attractants for pollinators or cues for herbivores to locate host plants. thegoodscentscompany.com However, specific studies identifying this compound in plant volatile emissions and its effect on insect behavior are currently lacking.

Role in Interspecific Chemical Signaling

Interspecific chemical signaling involves communication between different species. Kairomones are a type of semiochemical that benefit the receiver but not the emitter, such as when a predator uses a prey's pheromone to locate it. Conversely, allomones benefit the emitter, like a defensive secretion that repels a predator. Synomones benefit both parties, for example, a floral scent that attracts a pollinator, which in turn receives nectar. While there is no direct evidence, it is plausible that 4,9-Decadienal, 2,5,9-trimethyl- could function in such interspecific interactions, for instance, as a kairomonal cue for a predator or parasitoid, or as part of a plant's synomonal signal to attract beneficial insects.

Advanced Synthetic Methodologies for 4,9 Decadienal, 2,5,9 Trimethyl and Its Analogs

Targeted Synthesis Routes for Unsaturated Methyl-Branched Aldehydes

The construction of unsaturated aldehydes bearing multiple methyl groups is a significant challenge in organic synthesis. These structures are prevalent in natural products and are valued for their sensory properties. nih.govnih.gov Targeted synthesis routes often employ classic condensation reactions, modern catalytic methods, and biotechnological pathways.

A common and foundational method for creating such aldehydes is the aldol (B89426) condensation, which is widely used to form carbon-carbon bonds. researchgate.net However, achieving chemo- and stereoselectivity can be difficult, especially when different enolizable carbonyl compounds are involved, leading to a high probability of side reactions. mdpi.com To overcome these limitations, more refined methods have been developed. For instance, a one-pot, ruthenium-catalyzed hydrogen-transfer strategy provides direct access to α,β-unsaturated aldehydes from alcohols. researchgate.net This method avoids the need to handle potentially unstable aldehyde intermediates. researchgate.net

A specific example analogous to the synthesis of the target compound is the preparation of 4,8-Dimethyl-4,9-decadienal. A convenient route starts with 3-hydroxycitronellene, which is reacted with a vinyl ether. google.com The resulting intermediate undergoes a thermal rearrangement (Claisen rearrangement) to form the desired unsaturated aldehyde. google.com This process typically yields the trans isomer as the predominant product. google.com

Biotechnological approaches offer an alternative, "green" route to methyl-branched aldehydes. Certain fungi are capable of producing iso-fatty acids, which can serve as precursors. nih.gov These branched fatty acids can then be converted to their corresponding aldehydes, such as 12-methyltridecanal, using enzymes like carboxylic acid reductase. nih.gov Similarly, the Ehrlich pathway in yeast can degrade branched-chain amino acids into α-keto acids, which are then decarboxylated to form branched-chain aldehydes. nih.gov

| Method | Starting Materials | Key Features | Reference |

| Aldol Condensation | Simpler aldehydes/ketones | Foundational C-C bond formation | researchgate.net |

| Vinyl Ether Rearrangement | Allylic alcohol, vinyl ether | Thermal rearrangement, good for specific isomers | google.com |

| Ruthenium-Catalyzed Hydrogen Transfer | Primary alcohols | One-pot synthesis, avoids unstable intermediates | researchgate.net |

| Biotechnological Conversion | Fungi, branched-chain amino acids | Enzymatic conversion, "green" chemistry | nih.govnih.gov |

Enantioselective Synthesis Strategies

Controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers and diastereomers of a molecule can have vastly different biological activities and sensory properties. Enantioselective synthesis aims to produce a single, desired stereoisomer.

A powerful strategy for the enantioselective synthesis of chiral alcohols, which are direct precursors to aldehydes, involves allene (B1206475) hydroboration followed by an aldehyde allylboration reaction sequence. nih.govnih.gov In this method, the hydroboration of an allene with an enantiomerically pure borane, such as diisopinocampheylborane, creates a chiral allylborane intermediate. nih.govnih.gov The temperature of the hydroboration step can be controlled to favor the kinetic or thermodynamic allylborane isomer. nih.gov Subsequent reaction with an aldehyde proceeds with high diastereoselectivity and enantioselectivity, yielding chiral diols that can be oxidized to the target aldehydes. nih.govnih.gov

Organocatalysis has also emerged as a key tool for enantioselective transformations. For example, the direct photoexcitation of transiently generated enamines, formed from an aldehyde and a chiral aminocatalyst, can trigger the enantioselective α-alkylation of aldehydes without the need for an external photoredox catalyst. acs.org This approach uses a simple fluorescent light bulb to initiate the reaction, where the chiral enamine provides effective stereochemical control. acs.org

Enzymatic methods are also highly effective for achieving enantioselectivity. Multi-enzyme cascade reactions, using enzymes like transaminases and reductive aminases, can convert achiral starting materials like 1,4-diketones into enantiomerically pure cyclic products. acs.org These bio-inspired cascades offer a highly efficient route to complex chiral molecules under mild conditions. acs.org

| Strategy | Key Reagents/Catalysts | Core Principle | Reference |

| Allene Hydroboration-Allylboration | Chiral boranes (e.g., (Ipc)₂BH) | Creation of a chiral allylborane intermediate that reacts stereoselectively with an aldehyde. | nih.govnih.gov |

| Photo-organocatalysis | Chiral aminocatalyst, light | Direct photoexcitation of a chiral enamine intermediate to induce stereocontrolled alkylation. | acs.org |

| Enzymatic Cascades | Transaminases, Reductive Aminases | Sequential enzymatic reactions to build chirality from achiral precursors. | acs.org |

Development of Stereoisomers and Structural Analogs for Functional Studies

The synthesis of various stereoisomers and structurally similar analogs of a target molecule is crucial for understanding its structure-activity relationships (SAR). By systematically modifying the structure, researchers can probe how chirality and specific functional groups influence biological activity or other properties.

For example, studies on chiral methyl-substituted phenylpiperazine compounds demonstrated that individual stereoisomers can exhibit distinct selectivity for different nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The introduction of a methyl group creates a chiral center, and the resulting (R) and (S) isomers can have significantly different biological effects. nih.gov This highlights the critical role of chirality in fine-tuning receptor selectivity and provides a rationale for designing more selective therapeutic agents. nih.gov

The development of structural analogs can also be used to enhance the properties of a molecule. In the field of protease inhibitors, an aldehyde group is often responsible for high potency but can also lead to instability and off-target effects. nih.gov To address this, a "self-masked aldehyde inhibitor" was designed. By adding a hydroxyl group to the phenyl ring of a peptide aldehyde inhibitor, a more stable cyclic hemiacetal was formed. nih.gov This analog acts as a prodrug, releasing the potent free aldehyde only at the intended protein target, thereby improving its therapeutic profile. nih.gov The (E) and (Z) isomers of 2,5,9-trimethyl-4,9-decadienal have been individually characterized, suggesting they possess different properties, such as distinct floral and aldehydic odors, which is another driver for the specific synthesis of isomers. thegoodscentscompany.comthegoodscentscompany.com

Novel Approaches in Organic Synthesis for Polyunsaturated Aldehydes

The field of organic synthesis is constantly evolving, with new methods offering greater efficiency, atom economy, and novel reactivity. For polyunsaturated aldehydes, several innovative strategies have been reported.

One modern approach is the cross-dehydrogenative coupling of primary alcohols. mdpi.com This cascade reaction uses a catalyst to generate two different aldehyde intermediates in situ from their respective alcohols, which then couple to form a more complex α-substituted α,β-unsaturated aldehyde. mdpi.com This method represents a highly efficient and atom-economical pathway. mdpi.com

Another novel strategy involves the use of organosilicon reagents. These can be used to construct complex carbon skeletons under mild conditions. researchgate.net The use of acetylene-containing precursors, such as propargyl aldehyde diethyl acetal, also provides a flexible entry point for building polyunsaturated chains through sequential coupling reactions. researchgate.net

Photocatalysis offers a cutting-edge method for aldehyde synthesis. As mentioned previously, the direct photoexcitation of enamines allows for the alkylation of aldehydes under very mild conditions. acs.org This avoids the use of external photosensitizers and relies on the inherent reactivity of a transiently formed intermediate. acs.org Furthermore, advanced synthetic protocols may involve the use of microwave irradiation or ultrasonic treatment to accelerate reactions and improve yields. mdpi.com These techniques are part of a broader effort to develop more sustainable and efficient chemical syntheses. mdpi.com

Analytical Characterization and Detection Methodologies in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a fundamental technique for the identification of 4,9-Decadienal, 2,5,9-trimethyl- in volatile fractions of biological samples, such as essential oils. In this method, the compound is separated from other components in a sample based on its volatility and interaction with a stationary phase within a capillary column. Following separation, it is ionized, and the resulting fragments are analyzed by a mass spectrometer to generate a unique mass spectrum that serves as a chemical fingerprint.

The identification of 4,9-Decadienal, 2,5,9-trimethyl- is typically confirmed by comparing its mass spectrum and retention index (RI) with those of authentic reference standards and data from spectral libraries. For instance, in an analysis of the essential oil of Cistus ladanifer L., (E)-Trimenal was identified with a calculated Kovàts index of 1343 on a DB-5 column, which was comparable to the literature value of 1421. dntb.gov.ua Similarly, studies on the essential oils of various Mentha species have reported the presence of (Z)-Trimenal. researchgate.net

While GC-MS is a powerful tool for the qualitative identification of 4,9-Decadienal, 2,5,9-trimethyl-, its precise quantification often requires the establishment of a calibration curve using a pure standard of the compound. In many studies where this compound is a minor component of a complex mixture, its concentration is often reported as a relative percentage of the total volatile components, determined by the integration of the peak area in the chromatogram. For example, in the essential oil of Aerva javanica flowers, (E)-Trimenal was found to constitute 2.77% of the total oil composition. researchgate.net

Table 1: GC-MS Identification of 4,9-Decadienal, 2,5,9-trimethyl- in Various Plant Species

| Plant Species | Synonym Identified | Retention Index (RI) | Relative Concentration (%) | Reference |

| Aerva javanica | (E)-Trimenal | 1419 | 2.77 | researchgate.net |

| Cistus ladanifer L. | (E)-Trimenal | 1343 | 0.77 | dntb.gov.ua |

| Mentha species | (Z)-Trimenal | 1396 | 0.36 | researchgate.net |

Gas Chromatography-Olfactometry (GC-O) for Aroma-Active Compound Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception to identify aroma-active compounds in a sample. As the separated compounds elute from the GC column, they are split into two paths: one leading to a mass spectrometer for chemical identification and the other to a sniffing port where a trained panelist can assess the odor.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) in Chemoecological Studies

In the field of chemoecology, Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify which volatile compounds in a complex mixture are perceived by insects. This method involves passing the eluent from a gas chromatograph over an insect's antenna while measuring the electrical response. A significant deflection in the baseline indicates that a compound has elicited an antennal response and is therefore a potential semiochemical (e.g., a pheromone or a host-plant attractant).

Specific GC-EAD studies on 4,9-Decadienal, 2,5,9-trimethyl- are not widely reported. However, research on related terpenoid aldehydes has demonstrated their importance in insect-plant interactions. For example, various terpenoid aldehydes produced by cotton plants have been shown to be involved in the plant's defense against insect herbivores. researchgate.net Given that 4,9-Decadienal, 2,5,9-trimethyl- is a terpenoid aldehyde, it is plausible that it could play a role in mediating interactions between the plants that produce it and associated insects. Further GC-EAD research would be necessary to confirm any such activity.

High-Resolution Mass Spectrometry and NMR Spectroscopy for Structural Elucidation

For the unambiguous structural elucidation of novel or commercially valuable compounds like 4,9-Decadienal, 2,5,9-trimethyl-, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule.

NMR spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR) techniques, provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, the precise connectivity of atoms and the stereochemistry of the molecule can be determined. While comprehensive studies dedicated solely to the structural elucidation of 4,9-Decadienal, 2,5,9-trimethyl- using a combination of HRMS and NMR are not prevalent in the literature, data from patent documents provide some insight into its spectral characteristics.

Sample Preparation Techniques for Volatile Analysis in Complex Biological Matrices

The analysis of volatile compounds like 4,9-Decadienal, 2,5,9-trimethyl- from complex biological matrices, such as plant tissues, requires careful sample preparation to isolate the analytes of interest and remove interfering substances. A common method for extracting essential oils containing this compound is hydrodistillation, where the plant material is boiled in water, and the volatile compounds are co-distilled with the steam, condensed, and collected. dntb.gov.uaresearchgate.net

For the analysis of volatiles from a sample's headspace, techniques such as Solid-Phase Microextraction (SPME) are often employed. SPME uses a fused-silica fiber coated with a stationary phase to adsorb volatile and semi-volatile compounds from the sample. The fiber is then directly introduced into the injector of a gas chromatograph for thermal desorption and analysis. This technique is particularly useful as it is solvent-free, rapid, and can be used for both qualitative and quantitative analysis. While specific SPME methods optimized for 4,9-Decadienal, 2,5,9-trimethyl- are not detailed in the literature, general methods for the analysis of aldehydes in plant materials can be readily adapted. science.gov

Mechanistic Studies of Chemosensory Reception and Transduction

Interaction with Olfactory Receptors (ORs) and Other Chemosensory Receptors

The detection of aldehydes, including likely volatile compounds such as 4,9-Decadienal, 2,5,9-trimethyl-, is primarily mediated by olfactory receptors (ORs), which are part of the large G protein-coupled receptor (GPCR) family. nih.govwikipedia.org These receptors are expressed in the cell membranes of olfactory sensory neurons (OSNs). nih.gov The interaction between an odorant and an OR is not typically a lock-and-key mechanism; rather, a single odorant can activate multiple ORs, and a single OR can be activated by a range of different odorants. wikipedia.org

Studies on mammalian ORs have shown that these receptors can discriminate between aldehydes with subtle structural differences. nih.gov For instance, research on the rat OR-I7 has demonstrated its specificity for certain aliphatic aldehydes. nih.gov The response of OSNs to a panel of aldehydes reveals that different neurons, and by extension different ORs, have distinct pharmacological profiles, responding to specific subsets of saturated, unsaturated, and branched aldehydes. nih.gov Given its structure as an unsaturated and branched aldehyde, 4,9-Decadienal, 2,5,9-trimethyl- would be expected to activate a specific combination of ORs, contributing to its unique odor profile, which is described as floral, aldehydic, powdery, citrus, and fruity. thegoodscentscompany.com

An interesting aspect of aldehyde recognition is the potential role of the hydrated form of the aldehyde, the 1,1-geminal-diol. Research suggests that a significant fraction of aldehyde-specific ORs may actually detect this gem-diol, which is formed when the aldehyde reacts with water in the olfactory mucus. nih.gov This suggests that the chemical reactivity of the aldehyde functional group is a key determinant of its interaction with certain ORs.

In insects, the detection of aldehydes also involves both the OR and the ionotropic receptor (IR) families. ijbs.com Studies in locusts have shown that the detection of hexanal, a simple aldehyde, involves both IR- and OR-expressing neurons, highlighting the complexity of aldehyde sensing. ijbs.com

Beyond the olfactory system, some aldehydes have been shown to interact with other types of chemosensory receptors. For example, certain short-chain aliphatic aldehydes can act as positive allosteric modulators of the calcium-sensing receptor (CaSR), which is expressed in taste cells, thereby modulating taste perception. mdpi.com

Table 1: Examples of Olfactory Receptors and Their Ligands This table is based on data from related compounds, as specific receptor data for 4,9-Decadienal, 2,5,9-trimethyl- is not available.

| Receptor | Organism | Known Aldehyde Ligands | Reference |

|---|---|---|---|

| OR-I7 | Rat | Octanal, Heptanal, Nonanal, Decanal, Undecanal | nih.gov |

| OR2 | Locust | Hexanal, E-2-Hexenal | ijbs.com |

| IR8a | Locust | Hexanal | ijbs.com |

| OR51E2 | Human | Propionate (though not an aldehyde, demonstrates specificity) | wikipedia.org |

Cellular and Molecular Mechanisms of Chemoreception

Upon binding of an aldehyde to an OR, a conformational change in the receptor is induced, leading to the activation of a G protein, typically the olfactory-specific G-protein (Gαolf). wikipedia.orgnih.gov This initiates a downstream signaling cascade. The activated Gαolf stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). wikipedia.orgnih.gov The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the OSN membrane. frontiersin.org This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain.

In some cases, the signaling pathway can involve other second messengers. For example, in Caenorhabditis elegans, the response to certain odorants in the AWC neurons involves the production of cGMP by the guanylyl cyclase ODR-1, which then activates the cGMP-gated TAX-4 cation channel. wormatlas.org

Behavioral Assays in Model Organisms (e.g., Chemotaxis in Caenorhabditis elegans) to Related Compounds

The nematode C. elegans is a powerful model organism for studying the neural basis of behavior, including chemotaxis, the movement towards or away from a chemical stimulus. C. elegans exhibits distinct behavioral responses to various aldehydes, which are often concentration-dependent. frontiersin.orgoup.com

A standard chemotaxis assay involves placing a population of worms on an agar (B569324) plate with a point source of the test chemical and a control substance at opposite ends. The distribution of the worms after a set period indicates whether the chemical is an attractant, a repellent, or neutral. oup.com

For example, the aldehyde benzaldehyde (B42025) is an attractant for C. elegans at low concentrations, but it becomes a repellent at high concentrations. frontiersin.org This bimodal response is mediated by different sets of sensory neurons. The AWC neurons are critical for attraction to benzaldehyde, while the ASH and ADL neurons are involved in the avoidance of high concentrations. frontiersin.orgwormatlas.org The AWA neurons also play a role in the response to benzaldehyde. elifesciences.org

The AWC neurons are "odor-OFF" neurons, meaning they are activated by the removal of an odor stimulus. wormatlas.org This is thought to be a mechanism for the worm to track odor plumes and navigate towards their source. Prolonged exposure to an odorant can lead to adaptation, where the chemotactic response is abrogated. wormatlas.org

Table 2: Chemotactic Responses of C. elegans to Aldehydes This table summarizes findings for related aldehydes, as specific chemotaxis data for 4,9-Decadienal, 2,5,9-trimethyl- is not available.

| Aldehyde | Response | Mediating Neurons | Reference |

|---|---|---|---|

| Benzaldehyde | Attraction (low conc.), Repulsion (high conc.) | AWC (attraction), ASH, ADL (repulsion), AWA | frontiersin.orgwormatlas.orgelifesciences.org |

| Butanone (a ketone, but AWC-sensed) | Attraction | AWC | wormatlas.org |

| 2,4,5-trimethylthiazole | Attraction | AWC | wormatlas.org |

| 2-Nonanone | Repulsion | AWB | elifesciences.org |

Electrophysiological Studies of Neuronal Responses to Aldehydes

Electrophysiological techniques, such as single-sensillum recording (SSR) and calcium imaging, have been instrumental in characterizing the responses of individual OSNs to aldehydes. These studies directly measure the electrical activity of neurons upon stimulation with an odorant.

In rats, calcium imaging of isolated OSNs has revealed that different neurons respond to different sets of aldehydes. nih.gov The response profiles of these neurons can be quite specific, with some neurons being narrowly tuned to a few aldehydes and others responding to a broader range. nih.gov The magnitude of the neuronal response is often dose-dependent, with higher concentrations of an aldehyde eliciting a stronger response. nih.gov

Studies in insects have used SSR to record the firing of action potentials from ORNs housed in sensory sensilla. These studies have shown that specific ORNs are tuned to detect particular aldehydes. ijbs.com For example, in the locust, distinct ORNs in the basiconica sensilla of the palp respond to hexanal and E-2-hexenal. ijbs.com

In humans, electroencephalography (EEG) has been used to measure brain activity in response to smelling aldehydes like nonanal (C9) and decanal (C10). nih.gov These studies show that aldehydes can induce changes in brain wave patterns, and the response can even vary depending on which nostril is stimulated. nih.gov For instance, both nonanal and decanal have been shown to affect the left parietal site of the brain, a region involved in integrating sensory information. nih.gov The distinct smells of these aldehydes (rose-like for C9 and floral-citrus for C10) are reflected in different patterns of EEG activity. nih.gov

Ecological and Evolutionary Implications of Aldehyde Mediated Communication

Impact on Species Coexistence and Reproductive Isolation

Chemical signals are pivotal in maintaining species boundaries and facilitating coexistence. Pheromones, for instance, are often highly species-specific, ensuring that mating efforts are directed towards conspecifics. Variations in the chemical structure of aldehydes, such as the position of double bonds or the presence and location of methyl groups, as seen in 4,9-Decadienal, 2,5,9-trimethyl-, can create unique chemical signatures for different species.

In closely related species that live in the same geographic area, subtle differences in their pheromone blends can act as a powerful reproductive isolating mechanism. For example, one species might use a specific isomer of an aldehyde, while a sister species uses a different isomer or a blend with different component ratios. This chemical divergence prevents interbreeding and allows for the coexistence of multiple species by reducing reproductive interference. While direct evidence for 4,9-Decadienal, 2,5,9-trimethyl- in this role is yet to be established, its complex structure suggests a high potential for specificity in any signaling system it may be a part of.

Evolution of Pheromone Blends and Chemical Signals

The evolution of chemical signals is a dynamic process shaped by a variety of selective pressures. The composition of a pheromone blend can evolve in response to changes in the environment, the sensory capabilities of the receiver, and the presence of predators or parasites that might intercept the signal.

The biosynthesis of a compound like 4,9-Decadienal, 2,5,9-trimethyl- likely involves a series of enzymatic reactions. Mutations in the genes coding for these enzymes can lead to novel chemical structures or changes in the relative amounts of different components in a pheromone blend. If these changes result in a more effective signal—for instance, one that is more attractive to mates or less detectable by predators—they will be favored by natural selection and spread through the population.

The study of how pheromone blends diversify across related species can provide insights into the evolutionary pathways that lead to new chemical signals. The specific isomeric form and the presence of multiple methyl groups in 4,9-Decadienal, 2,5,9-trimethyl- point to a potentially derived and specialized signaling molecule.

Influence on Trophic Interactions and Ecological Networks

Chemical cues are not only important for interactions within a species but also play a critical role in interactions between different trophic levels. For example, herbivorous insects may use volatile aldehydes released by plants to locate their food. Conversely, predators and parasitoids can eavesdrop on the pheromones of their prey or hosts to locate them.

An aldehyde like 4,9-Decadienal, 2,5,9-trimethyl-, if used as a pheromone by an insect, could be co-opted by a predator as a kairomone—a chemical signal that benefits the receiver of a different species. This "chemical espionage" can have significant consequences for the population dynamics of both the predator and the prey, influencing the structure and stability of the entire ecological network.

Furthermore, the chemical signals produced by one species can be sequestered by another. For instance, a herbivore might store aldehydes from its host plant and use them for its own defense against predators. This transfer of chemical compounds across trophic levels adds another layer of complexity to the ecological roles of these molecules.

While the specific ecological and evolutionary roles of 4,9-Decadienal, 2,5,9-trimethyl- remain an open area of investigation, its chemical structure places it within a class of compounds known to be potent mediators of biological interactions. Future research focusing on the natural occurrence and behavioral effects of this aldehyde will undoubtedly reveal more about its significance in shaping the ecological and evolutionary landscape.

Biotechnological and Applied Research Perspectives for 4,9 Decadienal, 2,5,9 Trimethyl

Strategies for Pest Management based on Semiochemicals

Semiochemicals, which are chemicals that mediate interactions between organisms, are increasingly being integrated into pest management strategies as a more targeted and environmentally benign alternative to broad-spectrum pesticides. creative-proteomics.comthegoodscentscompany.com These strategies often involve the use of pheromones (for intraspecific communication) and kairomones (for interspecific communication) to monitor and control pest populations. creative-proteomics.comthegoodscentscompany.com Common approaches include population monitoring, mass trapping, mating disruption, and "push-pull" strategies. creative-proteomics.comuni.lu

While there is no direct research documenting the use of 4,9-Decadienal, 2,5,9-trimethyl- as a semiochemical for a specific pest, its structural classification as a terpenoid aldehyde points to its potential in this field. Terpenoids are a large and diverse class of organic compounds produced by a variety of plants and some insects, and they often function as semiochemicals. albany.edumdpi.comnih.gov For instance, certain terpenoid aldehydes are known to act as attractants or repellents for various insect species. albany.edumdpi.com

The potential for 4,9-Decadienal, 2,5,9-trimethyl- to be used in pest management would depend on its specific biological activity, which would need to be determined through electrophysiological and behavioral assays with target pest species. Should it be found to elicit a response, it could potentially be deployed in the following ways:

Monitoring and Mass Trapping: If found to be an attractant, it could be used as a lure in traps to monitor the presence and population density of a pest species or to trap a significant portion of the population. uni.lu

Mating Disruption: If identified as a sex pheromone component, large quantities could be released into the environment to confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. creative-proteomics.com

Push-Pull Strategies: It could potentially be used as part of a "pull" component, attracting pests to a trap crop, or as a "push" component, repelling them from the main crop.

Further research is required to isolate and identify the specific role, if any, of 4,9-Decadienal, 2,5,9-trimethyl- in insect communication.

Potential as Research Tools in Chemical Biology

Chemical biology utilizes small molecules to study and manipulate biological systems. Unsaturated aldehydes are a class of compounds that have been explored as reactive probes in chemical biology due to the electrophilic nature of their α,β-unsaturated carbonyl group. This functional group can react with nucleophilic residues in proteins, such as cysteine, making them useful for activity-based protein profiling and for studying cellular processes like oxidative stress.

The structure of 4,9-Decadienal, 2,5,9-trimethyl- contains an aldehyde functional group and two carbon-carbon double bonds. While it is not an α,β-unsaturated aldehyde, its potential reactivity and structural similarity to other biologically active aldehydes suggest it could be a starting point for the development of new chemical probes. For example, it could be chemically modified to introduce a reactive group or a reporter tag, allowing it to be used to study specific biological pathways or to identify new protein targets.

The terpenoid backbone of 4,9-Decadienal, 2,5,9-trimethyl- could also play a role in its potential as a research tool. Terpenoids are known to interact with a wide range of biological targets, and the specific substitution pattern of this compound might confer selectivity for certain proteins or pathways. However, without specific studies on its biological interactions, its utility as a research tool in chemical biology remains speculative.

Biomimicry and Design of Novel Biologically Active Compounds

Biomimicry is an approach to innovation that seeks sustainable solutions to human challenges by emulating nature's time-tested patterns and strategies. In the context of chemistry, this often involves using natural products as inspiration for the design and synthesis of new compounds with desired biological activities. Terpenoids, with their vast structural diversity and wide range of biological functions, are a rich source of inspiration for biomimetic synthesis. albany.edu

The structure of 4,9-Decadienal, 2,5,9-trimethyl- can be seen as a scaffold that can be modified to create a library of new compounds. By systematically altering the positions of the double bonds, the substitution patterns of the methyl groups, and the length of the carbon chain, it may be possible to design novel molecules with enhanced or entirely new biological activities. For example, structure-activity relationship (SAR) studies could be conducted on a series of synthesized analogs to determine which structural features are critical for a particular biological effect.

Furthermore, understanding the biosynthetic pathways of naturally occurring terpenoid aldehydes can provide insights for developing novel and efficient synthetic routes to these and related molecules. While the specific biosynthetic pathway for 4,9-Decadienal, 2,5,9-trimethyl- is not documented, the general principles of terpenoid biosynthesis are well-established and could guide the design of biomimetic syntheses.

Future Research Directions

Elucidation of Full Biosynthetic Pathways

A significant gap in the current understanding of 4,9-Decadienal, 2,5,9-trimethyl- is the absence of knowledge regarding its natural origins and biosynthetic pathway. The structural complexity of this branched-chain unsaturated aldehyde suggests a sophisticated enzymatic assembly. Future research should prioritize the identification of the organism(s) that produce this compound. Subsequent investigations would involve a multi-pronged approach to delineate its biosynthesis, including:

Isotopic Labeling Studies: Feeding precursor molecules labeled with stable isotopes (e.g., ¹³C or ²H) to the producing organism and tracking the incorporation of these labels into the final structure of 4,9-Decadienal, 2,5,9-trimethyl-. This would provide critical insights into the primary metabolic building blocks.

Enzyme Assays: Identification and characterization of the specific enzymes responsible for the key steps in the biosynthetic cascade, such as desaturases, elongases, and tailoring enzymes that introduce the methyl branches.

Genetic Screening: Utilizing genomic and transcriptomic data to identify gene clusters that are co-regulated and potentially involved in the biosynthesis of this and related volatile compounds.

Discovery of Undiscovered Chemoecological Functions

The intricate structure of 4,9-Decadienal, 2,5,9-trimethyl- strongly implies a functional role in chemical communication. Its volatility suggests it may act as a semiochemical, a signaling molecule used for intra- or interspecific communication. Future research should focus on uncovering these chemoecological functions through:

Behavioral Assays: Systematically testing the compound's effects on the behavior of a wide range of organisms, including insects, nematodes, and microorganisms. This could reveal functions related to attraction, repulsion, aggregation, or alarm signaling.

Electrophysiological Studies: Employing techniques such as electroantennography (EAG) and single-sensillum recording (SSR) to determine if the compound is detected by the olfactory systems of insects, which would be a strong indicator of a pheromonal or allelochemical function.

Field Studies: Once a potential function is identified in the laboratory, conducting field trials to validate these findings in a natural ecological context.

Development of Advanced Analytical Techniques for Trace Analysis

To effectively study the biosynthesis and chemoecological roles of 4,9-Decadienal, 2,5,9-trimethyl-, sensitive and selective analytical methods are paramount, especially given that semiochemicals are often produced in minute quantities. Future efforts in this area should include:

Multidimensional Gas Chromatography (MDGC): Developing MDGC methods coupled with mass spectrometry (MS) to achieve the high resolution needed to separate this specific isomer from complex mixtures of other volatile organic compounds.

Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE): Optimizing these solvent-free extraction techniques for the efficient collection and concentration of trace amounts of the compound from various matrices, such as air, water, and biological tissues.

Novel Detector Technologies: Exploring the use of advanced detector technologies, such as vacuum ultraviolet (VUV) spectroscopy, in conjunction with GC to provide additional structural information and enhance selectivity.

Integration of Omics Data for Comprehensive Understanding of Chemical Communication

A holistic understanding of the role of 4,9-Decadienal, 2,5,9-trimethyl- in chemical communication will necessitate the integration of various "omics" datasets. This systems biology approach will provide a more complete picture of its production, perception, and ecological impact. Key areas for integration include:

Genomics and Transcriptomics: Linking the genes responsible for the biosynthesis of the compound with the ecological conditions that trigger its production.

Proteomics: Identifying the full suite of proteins involved in the biosynthetic pathway and its regulation.

Metabolomics: Correlating the production of 4,9-Decadienal, 2,5,9-trimethyl- with the broader metabolic state of the producing organism.

Neuro-ethology: Combining electrophysiological data with behavioral observations to understand how the perception of this molecule translates into a specific behavioral response.

By pursuing these future research directions, the scientific community can illuminate the biosynthesis, function, and analytical chemistry of 4,9-Decadienal, 2,5,9-trimethyl-, contributing to a deeper understanding of the complex world of chemical communication.

Q & A

Basic Research Questions

Q. How can 4,9-Decadienal, 2,5,9-trimethyl- be reliably identified in complex mixtures using analytical techniques?

- Methodological Answer : Gas Chromatography/Mass Spectrometry (GC/MS) is the primary method. Key parameters include:

- Retention Time (RT) : 24.51 min for the (4Z)-isomer and 25.45 min for the (E)-isomer .

- Kovats Index (KI) : 1397 for (4Z)- and 1421 for (E)-isomers .

- Mass Spectral Data : Use fragmentation patterns (e.g., molecular ion at m/z 194) and isomer-specific peaks.

Q. What are the natural sources of 4,9-Decadienal, 2,5,9-trimethyl-, and what ecological roles does it play?

- Source Identification : Isolated from essential oils and plant extracts (e.g., Firmenich samples from Kunming, China) .

- Ecological Role : Likely functions as a semiochemical in plant-insect interactions due to structural similarity to other aldehydes (e.g., 2,4-Decadienal in chili peppers) .

- Experimental Design : Conduct field studies paired with GC/MS analysis to correlate presence with specific biological activities (e.g., pest repellency) .

Advanced Research Questions

Q. How can HERFD-XANES spectroscopy resolve structural ambiguities in 4,9-Decadienal, 2,5,9-trimethyl- and its coordination with metals?

- Technique : High-Energy-Resolution Fluorescence-Detected X-ray Absorption Near-Edge Structure (HERFD-XANES) provides insights into the geometric arrangement of photoreactive olefins with metals like Cu .

- Key Observations :

- Distinct spectral features (e.g., absence of shoulder peaks in 2,5,9-trimethyl-2,8-decadiene) suggest non-coplanar metal coordination .

Q. How should researchers address contradictions in reported retention indices (RI) for 4,9-Decadienal isomers?

- Data Discrepancy : Variations in RI values (e.g., KI = 1397 vs. 1421) may arise from column type, temperature gradients, or detector calibration .

- Resolution Strategy :

- Standardize GC conditions (e.g., identical column phase, carrier gas flow rate).

- Validate using deuterated analogs or co-injection with authenticated standards .

Q. What methodologies are optimal for quantifying 4,9-Decadienal, 2,5,9-trimethyl- in biological matrices?

- Extraction : Use Headspace Solid-Phase Microextraction (HS-SPME) for volatile compounds .

- Detection : Pair with GC×GC-TOFMS for high-resolution separation and quantification (limit of detection ~0.1 ng/mL) .

- Validation : Spike-and-recovery experiments in biological samples (e.g., plant tissues) to assess matrix effects .

Q. Does 4,9-Decadienal, 2,5,9-trimethyl- exhibit endocrine-disrupting potential, and how can this be assessed?

- Regulatory Context : Analogous compounds (e.g., 5,9-dimethyl isomer) are listed in the EPA’s Endocrine Disruptor Screening Program .

- Assay Design :

- In Vitro : Use ERα/ERβ transcriptional activation assays (e.g., OECD TG 455).

- In Vivo : Fish or amphibian model systems (e.g., Frog Embryo Teratogenesis Assay) .

Q. How do the (4Z)- and (E)-isomers of 4,9-Decadienal differ in bioactivity, and what experimental approaches can elucidate these differences?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.